molecular formula C10H7F3N2 B8295833 8-(Trifluoromethyl)isoquinolin-5-amine

8-(Trifluoromethyl)isoquinolin-5-amine

Cat. No.: B8295833
M. Wt: 212.17 g/mol
InChI Key: PBGGQDYENKPZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Trifluoromethyl)isoquinolin-5-amine is a chemical compound with the molecular formula C 10 H 7 F 3 N 2 and a molecular weight of 212.17 g/mol. This fluorinated isoquinoline serves as a versatile building block in medicinal chemistry and drug discovery research. The compound features two key functional groups: an amine, which can act as a handle for nucleophilic substitution and reductive amination reactions, and a trifluoromethyl group attached to the aromatic system. The trifluoromethyl group is one of the most prominent substituents in modern pharmaceuticals, with approximately 20% of marketed drugs containing fluorine . Its incorporation into a molecular scaffold is a well-established strategy to fine-tune physicochemical properties. The strong electron-withdrawing nature of the -CF 3 group can significantly alter the electronic distribution of the isoquinoline ring, potentially influencing binding affinity and selectivity towards biological targets . Furthermore, this group is known to enhance metabolic stability and increase lipophilicity, which can improve membrane permeability and bioavailability of drug candidates . As a bifunctional molecule, 8-(Trifluoromethyl)isoquinolin-5-amine is a valuable precursor for constructing more complex structures. Its primary research applications include use as an intermediate in the synthesis of potential pharmaceuticals, agrochemicals, and advanced organic materials. Researchers can leverage this compound to develop new chemical entities, particularly in the exploration of structure-activity relationships (SAR). The isoquinoline core is a privileged scaffold in medicinal chemistry, and its functionalization with both an amine and a trifluoromethyl group makes this compound a particularly interesting starting point for hit-to-lead optimization programs. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C10H7F3N2

Molecular Weight

212.17 g/mol

IUPAC Name

8-(trifluoromethyl)isoquinolin-5-amine

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-1-2-9(14)6-3-4-15-5-7(6)8/h1-5H,14H2

InChI Key

PBGGQDYENKPZSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1C(F)(F)F)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound plays a crucial role in the development of pharmaceuticals, particularly as a precursor in synthesizing bioactive molecules. Its applications include:

  • Anticancer Agents : Research indicates that derivatives of isoquinoline compounds exhibit potent anti-cancer properties. The trifluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate cell membranes and interact with biological targets .
  • Anti-malarial Activities : Similar compounds have been investigated for their efficacy against malaria, showcasing the potential of 8-(trifluoromethyl)isoquinolin-5-amine in treating infectious diseases.

Organic Synthesis

8-(Trifluoromethyl)isoquinolin-5-amine serves as a versatile building block in organic synthesis. It is utilized in:

  • Synthesis of Complex Organic Molecules : The compound can undergo various chemical reactions, including substitutions and couplings, to form more complex structures.
  • Fluorescent Probes : Its unique structure allows it to be employed in creating fluorescent probes for biological imaging, which enhances visualization techniques in cellular biology .

Material Science

In material science, 8-(trifluoromethyl)isoquinolin-5-amine is explored for its potential in developing advanced materials:

  • Polymers and Coatings : The compound's properties make it suitable for creating polymers with enhanced thermal and chemical resistance, which can be beneficial in various industrial applications .

Analytical Chemistry

The compound is also applied in analytical chemistry for:

  • Detection and Quantification : It is used in methods aimed at detecting specific analytes within complex mixtures, aiding industries such as food safety and environmental monitoring .

Case Studies and Research Findings

Several studies highlight the applications of 8-(trifluoromethyl)isoquinolin-5-amine:

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of isoquinoline derivatives, including 8-(trifluoromethyl)isoquinolin-5-amine. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as a therapeutic agent against various cancers .

Case Study 2: Enzyme Inhibition

Research focused on enzyme inhibitors revealed that compounds similar to 8-(trifluoromethyl)isoquinolin-5-amine effectively modulate enzyme activity, showcasing its utility in drug design targeting specific biochemical pathways .

Data Table: Summary of Applications

Application AreaDescription
Medicinal ChemistryPrecursor for anticancer and anti-malarial agents; enhances lipophilicity for better bioactivity.
Organic SynthesisBuilding block for complex organic molecules; used in fluorescent probes.
Material ScienceDevelopment of polymers with improved thermal and chemical resistance.
Analytical ChemistryEmployed in detection methods for food safety and environmental monitoring.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 8-(Trifluoromethyl)isoquinolin-5-amine and related compounds, along with their implications:

Compound Name Core Structure Substituents & Positions Molecular Weight Key Properties/Effects References
8-(Trifluoromethyl)isoquinolin-5-amine Isoquinoline -CF₃ (C8), -NH₂ (C5) 212.17 (calc.) High lipophilicity (-CF₃), moderate basicity (-NH₂), potential metabolic stability
5-(Trifluoromethyl)isoquinolin-8-amine Isoquinoline -CF₃ (C5), -NH₂ (C8) 212.17 (calc.) Positional isomerism may alter hydrogen-bonding networks and target selectivity
5-Fluoro-8-methylisoquinolin-3-amine Isoquinoline -F (C5), -CH₃ (C8), -NH₂ (C3) 176.19 Reduced lipophilicity vs. -CF₃; methyl group increases steric bulk at C8
1,2,3,4-Tetrahydroisoquinolin-5-amine Tetrahydroisoquinoline Saturated core, -NH₂ (C5) 134.18 Reduced aromaticity enhances flexibility; potential for altered receptor binding
5-Methoxyquinolin-8-amine Quinoline -OCH₃ (C5), -NH₂ (C8) 174.20 Quinoline core shifts nitrogen position; methoxy group modulates electronic effects

Key Observations:

Trifluoromethyl Positional Isomerism: Swapping -CF₃ and -NH₂ positions (C5 vs. C8) alters electronic and steric profiles. For example, 5-(Trifluoromethyl)isoquinolin-8-amine may exhibit different binding modes compared to the target compound due to the amine’s proximity to the electron-deficient -CF₃ group.

Fluorine vs.

Core Saturation: Tetrahydroisoquinoline derivatives (e.g., 1,2,3,4-Tetrahydroisoquinolin-5-amine ) lack aromatic conjugation, increasing conformational flexibility. This could enhance or disrupt interactions with flat binding pockets in enzymes.

Quinoline vs. Isoquinoline Cores: Quinoline-based analogs (e.g., 5-Methoxyquinolin-8-amine ) shift the nitrogen to position 1, altering dipole moments and hydrogen-bonding capabilities compared to isoquinoline derivatives.

Implications for Drug Design

  • The -CF₃ group in 8-(Trifluoromethyl)isoquinolin-5-amine likely enhances bioavailability and target residence time compared to non-fluorinated analogs .
  • Positional isomerism (C5 vs. C8 substitution) could be exploited to fine-tune pharmacokinetic properties or avoid off-target interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-(Trifluoromethyl)isoquinolin-5-amine, and how can reaction yields be optimized?

  • Methodology :

  • Nucleophilic substitution : Start with halogenated isoquinoline precursors (e.g., 8-bromoisoquinoline) and introduce the trifluoromethyl group via copper- or palladium-catalyzed cross-coupling reactions. For example, trifluoromethylation using CF₃Cu or CF₃SiMe₃ under inert atmospheres .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) followed by recrystallization from methanol to isolate high-purity products .
  • Yield optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., excess trifluoromethylating agents) to mitigate steric hindrance from the isoquinoline core .

Q. Which spectroscopic and analytical techniques are most effective for characterizing 8-(Trifluoromethyl)isoquinolin-5-amine?

  • Techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity of trifluoromethyl substitution and amine functionality. The CF₃ group exhibits distinct ¹⁹F NMR signals near -60 to -70 ppm .
  • X-ray crystallography : Resolve molecular conformation and hydrogen-bonding interactions, particularly between the amine group and solvent/co-crystallized molecules .
  • HPLC : Use reverse-phase C18 columns with trifluoroacetic acid (TFA) in the mobile phase to assess purity (>95%) and retention time consistency .

Q. How does the solubility of 8-(Trifluoromethyl)isoquinolin-5-amine vary across solvents, and what implications does this have for experimental design?

  • Solubility profile :

  • Polar aprotic solvents : Highly soluble in DMSO and DMF due to hydrogen-bonding with the amine group.
  • Alcohols : Moderate solubility in methanol and ethanol, suitable for recrystallization .
  • Non-polar solvents : Insoluble in hexane or ether, necessitating phase separation in extraction workflows .
    • Experimental design : Pre-dissolve in DMSO for biological assays or methanol for catalytic reactions to ensure homogeneity .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of trifluoromethylation in isoquinoline derivatives to minimize byproducts?

  • Strategies :

  • Catalyst selection : Use Pd(PPh₃)₄ or CuI with chelating ligands (e.g., 1,10-phenanthroline) to direct CF₃ group installation at the 8-position .
  • Temperature control : Lower reaction temperatures (0–25°C) reduce radical side reactions competing with nucleophilic substitution .
  • Computational modeling : Predict electronic environments of isoquinoline intermediates using DFT to identify reactive sites .

Q. What experimental approaches resolve contradictions in reported biological activity data for 8-(Trifluoromethyl)isoquinolin-5-amine derivatives?

  • Data reconciliation :

  • Standardized assays : Replicate studies under uniform conditions (e.g., cell line, incubation time) to isolate structure-activity relationships .
  • Metabolite profiling : Use LC-MS to identify degradation products or metabolic transformations that alter activity .
  • Crystallographic validation : Compare ligand-receptor binding modes across studies to confirm target engagement .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of trifluoromethyl and amine substituents on pharmacological properties?

  • SAR workflow :

  • Analog synthesis : Prepare derivatives with varied substituents (e.g., 8-CF₃ vs. 8-CH₃) using parallel synthesis techniques .
  • In vitro screening : Test analogs against target enzymes (e.g., kinases) with IC₅₀ determinations via fluorescence polarization .
  • Physicochemical profiling : Measure logP, pKa, and membrane permeability (PAMPA assay) to correlate substituent effects with bioavailability .

Q. What strategies mitigate challenges in crystallizing 8-(Trifluoromethyl)isoquinolin-5-amine for structural studies?

  • Crystallization techniques :

  • Solvent screening : Test methanol, ethanol, and acetonitrile with slow evaporation at 4°C to grow diffraction-quality crystals .
  • Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize hydrogen-bonding networks .
  • Cryoprotection : Use glycerol or paraffin oil to prevent crystal degradation during X-ray data collection .

Methodological Considerations

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?

  • Troubleshooting :

  • Impurity profiling : Use HSQC and HMBC NMR to identify residual solvents or unreacted precursors .
  • Deuterated solvents : Ensure consistent use of DMSO-d₆ or CDCl₃ to eliminate solvent-induced shift variations .
  • Batch comparison : Statistically analyze data from ≥3 independent syntheses to distinguish batch effects from structural anomalies .

Q. What computational tools are effective for predicting the reactivity of 8-(Trifluoromethyl)isoquinolin-5-amine in catalytic cycles?

  • Tools :

  • Molecular docking : AutoDock Vina to simulate interactions with catalytic metal centers (e.g., Pd, Cu) .
  • DFT calculations : Gaussian 16 to model transition states and activation energies for trifluoromethylation steps .
  • Machine learning : Train models on existing reaction datasets to predict optimal conditions for new derivatives .

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